![molecular formula C10H8F3NO B1458076 2-Methyl-5-(trifluoromethoxy)phenylacetonitrile CAS No. 1261683-78-6](/img/structure/B1458076.png)
2-Methyl-5-(trifluoromethoxy)phenylacetonitrile
Overview
Description
“2-Methyl-5-(trifluoromethoxy)phenylacetonitrile” is a laboratory chemical . It is not recommended for food, drug, pesticide or biocidal product use .
Molecular Structure Analysis
The InChI code for “2-Methyl-5-(trifluoromethoxy)phenylacetonitrile” is1S/C10H8F3NO2/c1-15-9-3-2-8 (16-10 (11,12)13)6-7 (9)4-5-14/h2-3,6H,4H2,1H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The molecular weight of “2-Methyl-5-(trifluoromethoxy)phenylacetonitrile” is 231.17 . It should be stored in a well-ventilated place and the container should be kept tightly closed .Scientific Research Applications
Pharmacology
In pharmacology, 2-Methyl-5-(trifluoromethoxy)phenylacetonitrile is explored for its potential as a precursor in the synthesis of various pharmaceutical compounds. Its trifluoromethoxy group could be crucial in increasing the lipophilicity and metabolic stability of therapeutic agents .
Material Science
This compound’s unique chemical structure makes it a candidate for creating advanced materials. In material science, it could be used to modify surface properties or as a building block for complex polymers designed for specific functions .
Chemical Synthesis
2-Methyl-5-(trifluoromethoxy)phenylacetonitrile: serves as an intermediate in organic synthesis. Its nitrile group can undergo various reactions, providing pathways to synthesize aromatic compounds with potential applications in dyes, agrochemicals, and more .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reagent in chromatographic methods. Its distinct spectral properties may aid in the development of analytical techniques for detecting or quantifying similar compounds .
Chromatography
The compound’s role in chromatography could involve its use as a reference material for calibrating equipment or developing new chromatographic methods, particularly in gas chromatography and HPLC applications .
Environmental Research
In environmental research, 2-Methyl-5-(trifluoromethoxy)phenylacetonitrile might be studied for its environmental fate and transport. Understanding its breakdown products and interaction with environmental factors is crucial for assessing its impact .
Safety and Hazards
This chemical is considered hazardous . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-[2-methyl-5-(trifluoromethoxy)phenyl]acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c1-7-2-3-9(15-10(11,12)13)6-8(7)4-5-14/h2-3,6H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSENNMKYJGBGSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(F)(F)F)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(trifluoromethoxy)phenylacetonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.